molecular formula C19H15NO4S2 B11703842 {(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B11703842
M. Wt: 385.5 g/mol
InChI Key: KDHQPBOMSXIRRL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{(5E)-5-[4-(Benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (CAS 161192-39-8) is a high-purity chemical compound for research use only. This thiazolidine-based molecule is part of a class of compounds recognized for significant biological activity, particularly in antifungal research . Derivatives of the thiazolidine-2,4-dione (TZD) scaffold, such as this compound, are investigated as novel inhibitors of fungal cell wall synthesis. Research indicates that some 5-benzylidene-2-thioxothiazolidin-4-one analogs exhibit high antifungal activity, demonstrating both fungistatic and fungicidal effects against Candida species . These compounds can cause distinct morphological changes in the yeast cell wall, suggesting a unique mechanism of action. Limited proteomic screening and toxicity analysis suggest that the activity of related compounds is associated with the disruption of glucose transport in fungal cells, representing a first-in-class mechanism that merits further investigation . This makes it a valuable tool for scientists exploring new pathways and targets in the development of antifungal agents. The product is supplied as a dry powder. This product is intended for research purposes and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C19H15NO4S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(5E)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)/b16-10+

InChI Key

KDHQPBOMSXIRRL-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Rhodanine (2-Thioxo-4-thiazolidinone)

Rhodanine serves as the foundational scaffold for this synthesis. It is commercially available or synthesized via cyclization of ammonium dithiocarbamate with chloroacetic acid. The compound’s structure is confirmed by its characteristic NMR signals: 1H^1H NMR (DMSO-d6d_6) δ 12.63 (s, NH), 4.35 (s, CH2_2 ).

Alkylation with Bromoacetic Acid Ester

The nitrogen atom at position 3 of rhodanine is alkylated to introduce the acetic acid moiety.

Procedure :

  • Rhodanine (10.0 g, 75.2 mmol) and ethyl bromoacetate (12.5 g, 75.2 mmol) are dissolved in anhydrous DMF.

  • Potassium carbonate (20.7 g, 150 mmol) is added, and the mixture is stirred at 60°C for 12 h.

  • The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield ethyl [(2-thioxo-4-oxo-1,3-thiazolidin-3-yl)acetate] as a white solid (yield: 85%).

Characterization :

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 4.15 (q, J=7.1J = 7.1 Hz, 2H, OCH2_2 ), 4.02 (s, 2H, CH2_2 ), 3.89 (s, 2H, SCH2_2 ), 1.23 (t, J=7.1J = 7.1 Hz, 3H, CH3_3 ).

Hydrolysis of the Ethyl Ester

The ester group is hydrolyzed to the carboxylic acid under acidic conditions.

Procedure :

  • Ethyl [(2-thioxo-4-oxo-1,3-thiazolidin-3-yl)acetate] (5.0 g, 19.2 mmol) is refluxed in 6 M HCl (50 mL) and acetic acid (20 mL) for 4 h.

  • The mixture is cooled, and the precipitate is filtered and washed with cold water to afford [(2-thioxo-4-oxo-1,3-thiazolidin-3-yl)acetic acid] (yield: 92%).

Characterization :

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 12.85 (s, 1H, COOH), 4.10 (s, 2H, CH2_2 ), 3.95 (s, 2H, SCH2_2 ).

Knoevenagel Condensation with 4-Benzyloxybenzaldehyde

The benzylidene group is introduced at position 5 via a condensation reaction.

Procedure :

  • [(2-Thioxo-4-oxo-1,3-thiazolidin-3-yl)acetic acid] (3.0 g, 13.2 mmol) and 4-benzyloxybenzaldehyde (3.1 g, 13.2 mmol) are dissolved in glacial acetic acid (30 mL).

  • A 33% aqueous methylamine solution (0.5 mL) is added, and the mixture is refluxed for 6 h.

  • The product precipitates upon cooling, is filtered, and recrystallized from chloroform/isopropanol to yield the E-isomer as a yellow crystalline solid (yield: 78%).

Characterization :

  • 1H^1H NMR (400 MHz, DMSO-d6d_6) : δ 12.72 (s, 1H, COOH), 7.75 (s, 1H, CH=C), 7.45–7.30 (m, 9H, aromatic H), 5.15 (s, 2H, OCH2_2 ), 4.25 (s, 2H, CH2_2 ).

  • HRMS (ESI) : m/z calculated for C20_{20}H16_{16}NO4_4S2_2 [M+H]+^+: 406.0521; found: 406.0524.

Optimization and Stereochemical Control

The E configuration of the benzylidene group is confirmed by NOESY spectroscopy, which shows no correlation between the benzylidene proton and the thiazolidinone ring protons. Reaction parameters influencing stereoselectivity include:

ParameterOptimal ConditionEffect on E/Z Ratio
CatalystMethylamineFavors E isomer
SolventAcetic acidEnhances yield
TemperatureReflux (110°C)Accelerates reaction

Comparative Analysis with Analogous Compounds

The synthesis mirrors protocols for related 5-arylidene-thiazolidinones, with modifications to accommodate the benzyloxy substituent. Key differences include:

  • Reactivity : The electron-donating benzyloxy group slightly reduces the aldehyde’s electrophilicity, necessitating extended reaction times.

  • Purification : The benzylidene derivative exhibits lower solubility in polar solvents, facilitating isolation via precipitation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzylidene derivatives.

Scientific Research Applications

2-[(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring can interact with active sites of enzymes, inhibiting their activity. The benzylidene group may also play a role in binding to receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s 4-(benzyloxy)benzylidene group contrasts with other substituents on the benzylidene ring in analogs (Table 1). Key structural differences include:

  • Electron-donating groups : Methoxy (e.g., 4-methoxy in ) and hydroxy groups (e.g., 4-hydroxy-3-methoxy in ) enhance hydrogen bonding and solubility.
  • Extended conjugation : Compounds with propenylidene () or pyrazole rings () exhibit altered electronic properties and steric effects.

Table 1: Substituent Comparison of Selected Analogs

Compound ID Substituent on Benzylidene Ring Key Functional Groups Stereochemistry Reference
Target Compound 4-(Benzyloxy)phenyl -OCH2Ph, acetic acid 5E N/A
3d () 4-Hydroxy-3-methoxyphenyl -OH, -OCH3, carboxylic acid Z
4-(2,4-Dichlorobenzoyloxy)phenyl -Cl, ester linkage E
2-Chlorophenyl -Cl 5E
4-Methoxyphenyl -OCH3, ethyl ester E

Physicochemical Properties

  • Solubility : The acetic acid moiety enhances water solubility compared to ester derivatives (e.g., ). Substituents like 4-hydroxy-3-methoxy () further improve solubility via hydrogen bonding .
  • Spectral Data : IR spectra of analogs show characteristic peaks for C=O (1622–1704 cm⁻¹), C=S (1299 cm⁻¹), and -OH (3330 cm⁻¹), consistent with the target compound’s expected profile .
Enzyme Inhibition
  • Aldose Reductase Inhibition : Analogs like 3d () show potent activity (IC50 < 1 µM), attributed to hydrogen bonding between the 4-hydroxy-3-methoxy group and active-site residues . The target compound’s 4-benzyloxy group may reduce potency due to steric hindrance.
  • Aldehyde Reductase Inhibition : Modest activity is observed in rhodanine-acetamide derivatives, suggesting the acetic acid moiety’s role in binding .
Antimicrobial Activity
  • Antibacterial: The 2,4-dichlorophenyl derivative () exhibits a MIC of 2 µg/mL against S. aureus, outperforming norfloxacin but less active than oxacillin . The target compound’s benzyloxy group may offer similar potency if the substituent balance favors membrane penetration.
  • Antifungal : Indolylmethylene derivatives () show broad-spectrum activity, highlighting the importance of aromatic substituents .
Docking Studies
  • Binding Interactions : reports a binding energy of -5.7 kcal/mol for a dibromo-ethoxy derivative with the Beta sliding clamp protein, driven by interactions with Asp238A and halogen bonds . The target compound’s benzyloxy group may engage in π-π stacking or hydrophobic interactions.

Biological Activity

The compound {(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15NO4S2C_{19}H_{15}NO_{4}S_{2}, with a molecular weight of approximately 385.46 g/mol. The structure features a thiazolidinone ring, a benzylidene moiety, and an acetic acid group, contributing to its diverse biological properties.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines such as HeLa cells through both extrinsic and intrinsic pathways. The mechanism involves the activation of caspases and the modulation of various signaling pathways associated with cell survival and death .

Case Study: Apoptosis Induction

A study demonstrated that specific thiazolidinone derivatives could trigger apoptosis in cancer cells by activating caspase pathways. The compound was evaluated for its cytotoxic effects, showing promising results in inhibiting cell proliferation at low micromolar concentrations.

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. In vitro tests have shown that related compounds possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

Tyrosinase Inhibition

Another area of interest is the compound's potential as a skin-whitening agent through the inhibition of tyrosinase activity. Tyrosinase is a key enzyme in melanin synthesis; thus, its inhibition can lead to reduced pigmentation.

Case Study: Tyrosinase Inhibition

A comparative study showed that certain thiazolidinone derivatives had IC50 values significantly lower than those of traditional inhibitors like kojic acid, indicating their potential as effective agents in cosmetic formulations aimed at skin lightening .

The biological activities of {(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX and tyrosinase, inhibiting their activity.
  • Signal Transduction Modulation : It can affect various signaling pathways involved in cell growth and apoptosis.
  • Cell Membrane Interaction : The lipophilic nature allows it to integrate into cellular membranes, affecting membrane integrity and function.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for {(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves a multi-step approach:

Condensation : Reacting 4-(benzyloxy)benzaldehyde with thiourea derivatives to form the thiazolidinone core.

Knoevenagel Reaction : Introducing the benzylidene group via base-catalyzed condensation (e.g., ammonium acetate in acetic acid) .

Functionalization : Acetic acid moiety incorporation via alkylation or nucleophilic substitution.

  • Critical Parameters :
  • Solvent : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction efficiency .
  • Catalysts : Ammonium acetate or piperidine accelerates imine formation .
  • Temperature : Reflux conditions (100–120°C) improve yields but may require inert atmospheres to prevent oxidation .
    • Yield Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 6–8 hours for conventional heating) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structural integrity?

  • Key Techniques :

  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Benzylidene protons appear as doublets (δ 7.2–7.8 ppm); acetic acid protons as a singlet (δ 3.6–4.0 ppm) .
  • ¹³C NMR : Thiazolidinone carbonyls at δ 170–180 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration of the benzylidene moiety) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at the benzylidene or thiazolidinone moieties affect the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Position Biological Impact Reference
FluorobenzyloxyBenzylideneEnhanced lipophilicity and antimicrobial activity
MethoxyBenzylideneIncreased antioxidant potency
ChlorophenylThiazolidinoneImproved PPAR-γ binding (antidiabetic activity)
  • Methodological Approach :
  • In Silico Docking : Predict binding affinity to targets like PPAR-γ or bacterial enzymes .
  • In Vitro Assays : Measure IC₅₀ values against microbial strains (e.g., S. aureus) or glucose uptake in adipocytes .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?

  • Key Challenges :

  • Bioavailability : Poor solubility (logP ~3.5) limits absorption .
  • Metabolic Instability : Thioxo groups may undergo glutathione conjugation in hepatic microsomes .
    • Solutions :
  • Formulation Optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and target specificity .
  • Pro-drug Design : Mask the carboxylic acid group with ester linkages to improve membrane permeability .
  • Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for the compound’s antimicrobial activity?

  • Potential Causes :

  • Strain Variability : Differences in microbial resistance profiles (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Assay Conditions : Variations in incubation time (12–24 hours) or culture media (Mueller-Hinton vs. LB agar) .
    • Resolution : Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Experimental Design Considerations

Q. What in vivo models are most suitable for evaluating the compound’s antidiabetic potential?

  • Models :

  • db/db Mice : Spontaneous type 2 diabetes model for assessing glucose tolerance and insulin sensitivity .
  • STZ-Induced Rats : Chemically induced diabetes for studying pancreatic β-cell protection .
    • Endpoint Metrics :
  • Fasting blood glucose, HbA1c levels, and PPAR-γ activation in adipose tissue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.